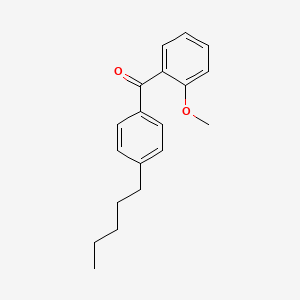

2-Methoxy-4'-n-pentylbenzophenone

Descripción general

Descripción

2-Methoxy-4’-n-pentylbenzophenone is an organic compound belonging to the benzophenone family. Benzophenones are known for their applications in various fields, including as photoinitiators in polymer chemistry and as UV filters in sunscreens. The structure of 2-Methoxy-4’-n-pentylbenzophenone consists of a benzophenone core with a methoxy group at the 2-position and a pentyl group at the 4’-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4’-n-pentylbenzophenone typically involves Friedel-Crafts acylation, a common method for preparing benzophenone derivatives. The process begins with the acylation of anisole (methoxybenzene) using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the pentyl group at the 4’-position.

Industrial Production Methods

Industrial production of 2-Methoxy-4’-n-pentylbenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Análisis De Reacciones Químicas

2.1. Oxidation Reactions

The pentyl chain undergoes oxidation to form ketone or carboxylic acid derivatives:

| Reagent | Product | Conditions |

|---|---|---|

| KMnO₄ (acidic) | 4'-Carboxybenzophenone derivative | Heating, H₂SO₄ catalyst |

| MnO₂ | 4'-Oxo-pentyl intermediate | Ambient, solvent-free |

Mechanism :

-

The pentyl chain is oxidized via radical intermediates or electron transfer, depending on the oxidant ().

2.2. Hydrolysis of the Methoxy Group

Demethoxylation occurs under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Reagents : HBr/AcOH or HI.

-

Product : 2-Hydroxy-4'-n-pentylbenzophenone.

-

-

Basic Hydrolysis :

Side Reactions :

2.3. Photochemical Reactions

The benzophenone core facilitates UV-induced processes:

-

Reaction Type : Norrish Type I/II cleavage or [2+2] cycloaddition.

-

Products : Radical intermediates or dimerized structures.

-

Applications : Used as a UV absorber in polymers and coatings due to stable excited-state quenching ().

3.1. Friedel-Crafts Acylation Mechanism

-

Activation : Acyl chloride reacts with AlCl₃ to form a reactive acylium ion.

-

Electrophilic Substitution : Acylium ion attacks the aromatic ring para to the methoxy group.

-

Deprotonation : Restores aromaticity, yielding the final product ().

3.2. Demethoxylation Pathways

-

Acidic Conditions : Protonation of the methoxy group followed by nucleophilic attack by water ( ).

-

Basic Conditions : Direct displacement by hydroxide ions, stabilized by electron-withdrawing effects ( ).

Stability and Byproduct Analysis

Aplicaciones Científicas De Investigación

Photoprotection in Cosmetics

UV Absorption Properties:

2-Methoxy-4'-n-pentylbenzophenone is widely used as a UV filter in sunscreens and cosmetic products. Its ability to absorb UV radiation helps prevent skin damage caused by sun exposure, including sunburn and long-term effects such as skin cancer and photoaging. The compound's effectiveness as a UV filter is attributed to its strong absorption in the UVB range, which is crucial for protecting the skin from harmful rays.

Formulation Benefits:

In cosmetic formulations, this compound can enhance the stability and efficacy of other active ingredients. Its incorporation into sunscreen products can improve the overall photostability of the formulation, ensuring that protective properties are maintained over time. This characteristic is particularly important for products intended for prolonged outdoor use.

Applications in Materials Science

Polymer Stabilization:

this compound is utilized as a stabilizer in polymer applications. It helps mitigate photodegradation in plastics and coatings exposed to sunlight. By integrating this compound into polymer matrices, manufacturers can enhance the longevity and durability of products such as outdoor furniture, automotive parts, and building materials.

Coatings and Paints:

In coatings and paints, this compound serves as a UV absorber that protects the underlying substrate from degradation due to UV exposure. This application is critical in industries where material integrity is paramount, such as automotive and aerospace sectors.

Research Insights and Case Studies

Antimicrobial Properties:

Recent studies have indicated that certain derivatives of benzophenones exhibit antimicrobial activity. For instance, research exploring the bioactive potential of related compounds has shown promising results against various bacterial strains, suggesting that this compound may have applications beyond photoprotection, potentially serving as a natural preservative in food and cosmetic industries .

Case Study: Efficacy in Sunscreen Formulations

A study assessing the efficacy of various UV filters found that formulations containing this compound provided superior protection against UVB radiation compared to those without it. The study emphasized the importance of selecting appropriate concentrations to balance efficacy with skin compatibility .

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4’-n-pentylbenzophenone primarily involves its ability to absorb UV light. The methoxy and pentyl groups enhance its photostability and UV absorption properties. Upon UV irradiation, the compound undergoes a photochemical reaction, leading to the formation of reactive species that can initiate polymerization or provide UV protection.

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-4-methoxybenzophenone: Commonly used as a UV filter in sunscreens.

4-Methoxybenzophenone: Another benzophenone derivative with similar applications in UV protection and photoinitiation.

Uniqueness

2-Methoxy-4’-n-pentylbenzophenone is unique due to the presence of both methoxy and pentyl groups, which enhance its photostability and UV absorption properties compared to other benzophenone derivatives. This makes it particularly suitable for applications requiring high UV stability and efficiency.

Actividad Biológica

2-Methoxy-4'-n-pentylbenzophenone (CAS No. 750633-48-8) is a compound of growing interest due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its benzophenone structure, which includes a methoxy group and a pentyl chain. Its molecular formula is , and it has a molecular weight of 270.36 g/mol. The presence of the methoxy group is significant for its biological activity, enhancing solubility and reactivity.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases, including cancer and cardiovascular disorders.

2. UV Filter Properties

This compound has been identified as a potential UV filter, making it valuable in cosmetic formulations. Its ability to absorb UV radiation helps protect skin cells from damage caused by sun exposure, thus reducing the risk of skin cancers.

3. Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways:

- Inhibition of NF-κB Pathway : This pathway plays a pivotal role in regulating immune response and inflammation. By inhibiting NF-κB activation, the compound can reduce inflammation and promote cell survival.

- Impact on Cell Cycle Regulation : Preliminary studies suggest that this compound may influence cell cycle progression, potentially leading to reduced proliferation in certain cancer cell lines.

Case Studies

- Skin Cell Protection : A study demonstrated that this compound could significantly reduce oxidative stress markers in human skin fibroblasts exposed to UV radiation, suggesting its potential as a protective agent in skincare products.

- Anticancer Potential : In vitro studies on pancreatic cancer cell lines showed that treatment with this compound resulted in decreased cell viability and migration, indicating its potential as an adjunct therapy for cancer treatment.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2-methoxyphenyl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-3-4-5-8-15-11-13-16(14-12-15)19(20)17-9-6-7-10-18(17)21-2/h6-7,9-14H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMHHEITNNBFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641457 | |

| Record name | (2-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-48-8 | |

| Record name | (2-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.